molecular formula C16H24F3N5O B6768699 N-(1-cyclopentyl-2,2,2-trifluoroethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-(1-cyclopentyl-2,2,2-trifluoroethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6768699
M. Wt: 359.39 g/mol
InChI Key: YBUQNIUNZGISRR-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-2,2,2-trifluoroethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique structural components, including a cyclopentyl group, a trifluoroethyl moiety, a triazole ring, and a piperidine carboxamide framework. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-cyclopentyl-2,2,2-trifluoroethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F3N5O/c17-16(18,19)14(13-5-1-2-6-13)21-15(25)23-8-3-4-12(10-23)11-24-9-7-20-22-24/h7,9,12-14H,1-6,8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUQNIUNZGISRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)NC(=O)N2CCCC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-2,2,2-trifluoroethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

  • Introduction of the Trifluoroethyl Group: : The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides or trifluoroethyl sulfonates.

  • Cyclopentyl Group Addition: : The cyclopentyl group can be incorporated via Grignard or organolithium reagents reacting with appropriate electrophiles.

  • Piperidine Carboxamide Formation: : The final step involves the formation of the piperidine carboxamide through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as automated systems for the amide bond formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide, potentially leading to the formation of amines or alcohols.

  • Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines or alcohols derived from the triazole or carboxamide groups.

    Substitution: Compounds with modified trifluoroethyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, N-(1-cyclopentyl-2,2,2-trifluoroethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the triazole ring, which is known for its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors, particularly those involved in neurological or inflammatory pathways.

Industry

Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may enhance the efficacy and stability of these products.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-2,2,2-trifluoroethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperidine carboxamide moiety can interact with protein receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopentyl-2,2,2-trifluoroethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide: can be compared to other triazole-containing compounds such as fluconazole and itraconazole, which are known antifungal agents.

    Piperidine derivatives: like piperidine-1-carboxamide are also similar, often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is its combination of a trifluoroethyl group with a triazole ring and a piperidine carboxamide. This unique structure may confer enhanced biological activity and specificity, making it a promising candidate for further research and development in various scientific fields.

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